molecular formula C26H28N2O3S2 B2916469 (Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one CAS No. 613225-50-6

(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B2916469
CAS No.: 613225-50-6
M. Wt: 480.64
InChI Key: PCBLGORECWHMJD-NKFKGCMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidin-4-one class, characterized by a 2-thioxo group and a (Z)-configured benzylidene substituent at position 4. The structure includes:

  • Position 3: A 6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl chain, introducing a nitrogen-containing heterocycle (3,4-dihydroquinoline) linked via a ketone-bearing hexyl group.
  • Position 5: A 4-methoxybenzylidene group, contributing electron-donating properties and influencing π-π stacking interactions.
  • Core: The 2-thioxothiazolidin-4-one scaffold, known for its role in modulating enzyme inhibition (e.g., tyrosinase, kinases) and antioxidant activity .

Properties

IUPAC Name

(5Z)-3-[6-(3,4-dihydro-2H-quinolin-1-yl)-6-oxohexyl]-5-[(4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O3S2/c1-31-21-14-12-19(13-15-21)18-23-25(30)28(26(32)33-23)16-6-2-3-11-24(29)27-17-7-9-20-8-4-5-10-22(20)27/h4-5,8,10,12-15,18H,2-3,6-7,9,11,16-17H2,1H3/b23-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCBLGORECWHMJD-NKFKGCMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one is a compound that belongs to the thiazolidinone family, which has been noted for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidinone core, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the 4-methoxybenzylidene group and the 3,4-dihydroquinoline moiety enhances its pharmacological properties.

Biological Activities

Research indicates that thiazolidinones exhibit a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Thiazolidinone derivatives have shown significant antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves inhibition of biofilm formation and disruption of bacterial cell wall synthesis.
  • Antiviral Activity : Some thiazolidinone derivatives have been investigated for their antiviral properties, particularly against HIV. However, studies have shown that while some compounds demonstrate binding affinity to viral proteins, they may also exhibit cytotoxicity in host cells .
  • Anticonvulsant Activity : Certain derivatives have been evaluated for their anticonvulsant effects in animal models. For instance, compounds with similar structures have shown promising results in reducing seizure activity by modulating GABA_A receptor interactions .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study evaluated several thiazolidinone derivatives for their ability to inhibit Pseudomonas aeruginosa biofilm formation. Compounds with specific substituents demonstrated over 50% reduction in biofilm formation at concentrations equal to their minimum inhibitory concentration (MIC) .
  • HIV Inhibition Studies : In a comprehensive study using molecular docking and dynamics simulations, derivatives of thiazolidinones were assessed for their interaction with HIV proteins. Although some showed potential binding interactions with gp41, they were ultimately found to be cytotoxic to host T-lymphocyte cells .
  • Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects through modulation of neurotransmitter systems. For instance, certain thiazolidinone derivatives were found to enhance GABAergic activity in vivo, suggesting their use in treating epilepsy .

Data Table: Summary of Biological Activities

Activity TypeCompound EffectivenessMechanism of ActionReference
AntibacterialEffective against S. aureus (MIC = 0.5 µg/mL)Inhibition of biofilm formation
AntiviralModerate binding to gp41Cytotoxicity limits efficacy
AnticonvulsantED50 = 8.9 mg/kg (MES)Modulation of GABA_A receptors

Scientific Research Applications

Based on the search results, information regarding the applications of the specific compound "(Z)-3-(6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl)-5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one" is limited. However, the search results do provide information on the applications of related compounds, such as thiazolidin-4-ones and 2-thioxothiazolidin-4-one derivatives.

Thiazolidin-4-ones

  • Antioxidant Activity: Some thiazolidin-4-one derivatives exhibit antioxidant activity and can inhibit lipid peroxidation . For example, compounds with a 4-hydroxyphenyl substituent at position 4 show increased antioxidant activity .
  • Anticancer Potential: Pyrrolizine-thiazolidin-4-one hybrids have demonstrated anticancer potential against breast cancer cell lines .

2-Thioxothiazolidin-4-one Derivatives

  • Anti-diabetic Potential: The 2-thioxothiazolidin-4-one scaffold is a bio-isostere of 2,4-thiazolidinedione, which has potent antidiabetic potential . Novel N-3 substituted biphenyl-2-thioxothiazolidin-4-one derivatives are designed and studied for their mode of binding using molecular docking techniques for the management of type 2 diabetes mellitus .
  • Inhibitors of Bacterial MurD: Novel 2-thioxothiazolidin-4-one compounds have been identified as inhibitors of bacterial MurD, which are involved in bacterial peptidoglycan biosynthesis . These compounds may be viable targets for antibacterial drug discovery .
  • Protective Effects Against Diabetic Cataract: Certain substituted 2-thioxothiazolidin-4-one derivatives have shown protective effects against diabetic cataracts via the inhibition of aldose reductase .
  • Anti-HIV Activity: Some synthesized compounds of 2-thioxothiazolidin-4-one were tested for anti-HIV activities, but were found to be potently toxic to the host cell, which made it impossible to assess their anti-HIV activities .

Comparison with Similar Compounds

Substituent Variations at Position 3

Compound Name Position 3 Substituent Key Properties/Activities Reference
Target Compound 6-(3,4-dihydroquinolin-1(2H)-yl)-6-oxohexyl Potential CNS penetration, kinase inhibition
(Z)-3-Cyclohexyl-5-(4-hydroxybenzylidene)-2-thioxothiazolidin-4-one Cyclohexyl Anti-tyrosinase, antioxidant (IC₅₀: 12.3 μM for tyrosinase)
(Z)-3-Methyl-5-(4-hydroxy-3,5-dimethoxybenzylidene)-2-thioxothiazolidin-4-one Methyl Antioxidant (IC₅₀: 8.7 μM for DPPH)

Key Differences :

  • The target compound’s dihydroquinoline-hexyl chain increases molecular weight (MW ≈ 480 g/mol) and lipophilicity (clogP ≈ 4.2) compared to cyclohexyl (MW ≈ 370 g/mol, clogP ≈ 3.1) or methyl (MW ≈ 320 g/mol, clogP ≈ 2.5) substituents. This may enhance membrane permeability but reduce aqueous solubility .
  • The ketone in the hexyl chain could facilitate hydrogen bonding with target enzymes, unlike inert cyclohexyl/methyl groups .

Substituent Variations at Position 5

Compound Name Position 5 Substituent Key Properties/Activities Reference
Target Compound 4-Methoxybenzylidene Balanced electron donation, moderate π-π interactions
(Z)-5-(3,4-Dihydroxybenzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one 3,4-Dihydroxybenzylidene Enhanced antioxidant activity (IC₅₀: 5.2 μM for ROS)
(Z)-5-(3-Bromo-4-hydroxybenzylidene)-3-methyl-2-thioxothiazolidin-4-one 3-Bromo-4-hydroxybenzylidene Electrophilic halogen for covalent binding (e.g., kinase inhibition)

Key Differences :

  • The 4-methoxy group in the target compound provides moderate electron donation without the redox activity of dihydroxy or bromo substituents. This may reduce off-target interactions compared to more reactive analogs .
  • 3,4-Dihydroxybenzylidene analogs exhibit superior antioxidant activity due to phenolic hydrogen donation, whereas the target compound’s methoxy group prioritizes stability over radical scavenging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.